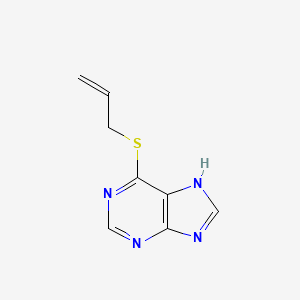

6-(Allylthio)purine

Beschreibung

Contextualization within Purine (B94841) Derivative Chemical Space

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a foundational scaffold in nature, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940). wikipedia.org This natural prevalence has made the purine structure a cornerstone of medicinal chemistry and drug discovery. mdpi.comrsc.org Synthetic purine analogues, created by modifying the core purine structure, are a vast and diverse chemical space. ontosight.aiontosight.aiontosight.ai These compounds are designed as antimetabolites that mimic natural purines, allowing them to interfere with biological processes such as DNA replication and cell signaling. wikipedia.org

Derivatives of 6-mercaptopurine (B1684380), a well-known thiopurine, are of particular interest. funaab.edu.ngresearchgate.net 6-(Allylthio)purine is a direct derivative, where an allyl group is attached via a sulfur atom (thioether linkage) at the C6 position of the purine ring. This specific substitution is a common strategy in medicinal chemistry to create new drug candidates with potentially enhanced properties. rsc.orgresearchgate.net The exploration of such derivatives aims to develop compounds with improved efficacy, selectivity, and pharmacokinetic profiles compared to parent compounds. mdpi.com

Academic Significance of Thioether and Allyl Moieties in Purine Scaffolds

The two key functional groups in this compound, the thioether and the allyl moiety, each contribute significantly to its chemical properties and potential biological activity.

Thioether Moiety: The substitution of a sulfur atom at the C6 position of the purine ring is a well-established strategy in drug design. Thiopurines, such as 6-mercaptopurine and azathioprine, are classic examples of prodrugs used in the treatment of cancer and autoimmune diseases. mdpi.comnih.gov The thioether linkage (-S-) in compounds like this compound can influence the molecule's electronic properties and its ability to interact with biological targets. acs.org Furthermore, thioethers can enhance the biological activities of parent compounds. acs.org In some cases, the thioether bond is designed to be cleaved within the cell, releasing the active purine analogue. nih.gov

Allyl Moiety: The allyl group (–CH₂–CH=CH₂) is a small, hydrophobic functional group derived from natural sources like allicin (B1665233) in garlic. researchgate.netcampushomepage.com Its inclusion in a drug candidate can have several important consequences. The allyl group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to penetrate cell membranes. researchgate.netnih.gov This enhanced cellular uptake is a critical factor for the efficacy of many drugs. researchgate.netnih.gov The allyl group is also considered a pharmacophore, a key structural component responsible for a molecule's biological activity. campushomepage.com Research has shown that an allyl group attached to the C6 position of a purine is a structural feature required for certain activities, such as the depletion of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

The combination of these two moieties in this compound creates a hybrid molecule with distinct properties. The allylthio group as a whole can act as a prodrug component, where the molecule permeates cells and then reacts with intracellular thiols like glutathione (B108866) to release the active 6-mercaptopurine. nih.govnih.gov This strategy aims to enhance the therapeutic index of the parent drug.

| Moiety | Significance in Purine Scaffolds |

| Thioether (-S-) | Key component of thiopurine drugs (e.g., 6-mercaptopurine). mdpi.comnih.gov Can influence electronic properties and target interaction. acs.org Can be designed for intracellular cleavage to release an active drug. nih.gov |

| Allyl (-CH₂–CH=CH₂) | Increases lipophilicity, potentially enhancing cell membrane penetration. researchgate.netnih.gov Considered a pharmacophore that contributes to biological activity. campushomepage.com Can be crucial for interaction with specific biological targets like DNA repair enzymes. nih.gov |

Research Landscape and Future Perspectives for Purine Analogs

The field of purine analog research is dynamic, driven by the need for novel therapeutics to combat cancer and other diseases. cancernetwork.comashpublications.org Research on S-allylthio derivatives of 6-mercaptopurine has yielded promising results. Studies have shown that these derivatives can inhibit cell proliferation and induce apoptosis (programmed cell death) more effectively than the parent 6-mercaptopurine molecule. researchgate.netnih.gov For instance, S-allylthio-6-mercaptopurine demonstrated a significant pro-apoptotic effect in B-CLL (B-cell chronic lymphocytic leukemia) cells. nih.gov This enhanced activity is attributed to a synergistic effect between the released 6-mercaptopurine, which interferes with DNA synthesis, and the S-allylthio component, which affects the cell's redox balance. nih.gov

Future research in the broader field of purine analogs is focused on several key areas:

Enhanced Selectivity and Potency: A major goal is to design new analogs that are more selective for cancer cells, thereby reducing toxicity to healthy cells.

Overcoming Drug Resistance: Researchers are exploring new purine derivatives and combination therapies to overcome resistance mechanisms that limit the effectiveness of existing drugs. cancernetwork.com

Combination Therapies: Combining purine analogs with other classes of drugs, such as alkylating agents or biological agents, is a promising strategy to improve response rates in various cancers. cancernetwork.com

Modulating New Targets: Beyond DNA synthesis, purine analogs are being investigated for their ability to modulate other cellular targets, including enzymes and cell surface receptors. ontosight.ai

The development of compounds like this compound exemplifies a rational drug design approach, leveraging the known activities of the purine scaffold and specific functional groups to create novel agents with potentially superior therapeutic properties. researchgate.netnih.gov Continued investigation into the precise mechanisms of action and potential applications of these derivatives is crucial and may lead to the development of more effective clinical agents in the future. nih.govhaematologica.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-prop-2-enylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEFKTJFALYILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394504 | |

| Record name | 6-prop-2-enylsulfanyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-88-9 | |

| Record name | 6-(Allylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine, 6-(allylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-prop-2-enylsulfanyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(ALLYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6 Allylthio Purine

Established Synthetic Pathways to 6-(Allylthio)purine

The traditional and most direct method for synthesizing this compound involves the S-alkylation of 6-mercaptopurine (B1684380). This reaction is a straightforward and efficient way to introduce the allyl group at the 6-position of the purine (B94841) ring.

The primary precursor for the synthesis of this compound is 6-mercaptopurine (6-MP). 6-MP is a purine analogue that serves as a fundamental building block in the synthesis of various purine derivatives. The other key reactant is an allyl halide, typically allyl bromide, which provides the allyl group for the thioether linkage.

The optimization of this reaction involves careful consideration of the base and solvent system. A suitable base is required to deprotonate the thiol group of 6-mercaptopurine, forming a thiolate anion which is a more potent nucleophile. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent is also critical and is often an alcohol, such as ethanol (B145695) or methanol (B129727), which can facilitate the dissolution of the reactants and promote the reaction.

Below is a table summarizing the key reactants and their roles in the synthesis:

To maximize the yield of this compound, several strategies can be employed. The reaction is typically carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Advanced Synthetic Approaches for this compound and its Analogs

While the S-alkylation of 6-mercaptopurine is a reliable method, more advanced synthetic strategies have been developed to create a wider range of analogs and to improve efficiency.

Modern organic synthesis often employs catalytic methods to enhance reaction efficiency and selectivity. For the formation of thioethers at the C-6 position of the purine ring, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, palladium-catalyzed reactions can be used to couple a thiol with a 6-halopurine derivative. This approach offers greater flexibility in the types of thioethers that can be synthesized.

The synthesis of chiral analogs of this compound, where the allyl group or another part of the molecule contains a stereocenter, requires stereoselective synthetic methods. This is particularly important when the biological activity of the compound is dependent on a specific stereoisomer. Chiral auxiliaries or catalysts can be used to control the stereochemical outcome of the reaction, leading to the desired enantiomer or diastereomer in high purity.

Structure-Guided Derivatization of this compound for Mechanistic Studies

To understand the mechanism of action of this compound and to develop more potent and selective analogs, researchers often engage in structure-guided derivatization. This involves synthesizing a series of related compounds with systematic modifications to the core structure. For example, the allyl group can be replaced with other alkyl or aryl groups to probe the importance of this moiety for biological activity. Additionally, modifications can be made to the purine ring itself, such as the introduction of substituents at other positions.

These derivatization studies are often guided by computational modeling and an understanding of the target protein's structure. By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, a structure-activity relationship (SAR) can be established. This information is invaluable for the rational design of new and improved therapeutic agents.

Compound Names

Chemical Modifications on the Allyl Moiety

The allyl group of this compound is a reactive handle that can undergo several chemical transformations, enabling the synthesis of a diverse array of derivatives.

One notable modification is the intramolecular electrophilic cyclization . For instance, the treatment of 6-allylsulfanylpurine with iodine and arenesulfenyl chlorides can lead to the formation of thiazolo[2,3-i]purinium salts. This reaction proceeds through the electrophilic attack of iodine or the arenesulfenyl chloride on the allyl double bond, followed by the intramolecular cyclization involving the N7 position of the purine ring.

Another common modification of the allyl sulfide (B99878) moiety is oxidation . The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. organic-chemistry.orgorganic-chemistry.orgnih.govacsgcipr.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orgnih.gov The degree of oxidation can be controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org These oxidized derivatives can exhibit altered biological activities and physicochemical properties.

The double bond of the allyl group can also be a site for other chemical reactions. Ozonolysis , for example, can cleave the carbon-carbon double bond to yield carbonyl compounds. acs.orgacs.org This reaction provides a route to derivatives with truncated side chains at the 6-position of the purine ring.

Furthermore, the allyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction . While not specifically documented for this compound, the Heck reaction of related compounds like 9-allyl-9H-purine demonstrates the feasibility of forming new carbon-carbon bonds at the allyl moiety. rsc.org This reaction typically involves the coupling of the alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov

| Modification Reaction | Reagents and Conditions | Product Type |

| Intramolecular Electrophilic Cyclization | Iodine, Arenesulfenyl Chlorides | Thiazolo[2,3-i]purinium salts |

| Oxidation | Hydrogen Peroxide, Catalyst | Sulfoxides, Sulfones |

| Ozonolysis | Ozone, followed by work-up | Carbonyl compounds |

| Heck Reaction | Aryl/Vinyl Halide, Palladium Catalyst, Base | Substituted alkenes |

Substituent Effects on the Purine Heterocyclic System

Modifications to the purine ring of this compound can significantly influence its chemical and biological properties. The introduction of substituents at various positions of the purine core affects the electron distribution, which in turn can alter the reactivity and interaction with biological targets.

A key aspect of purine chemistry is the regioselectivity of N-alkylation . Purines have two primary sites for alkylation: the N7 and N9 positions. The ratio of N7 to N9 alkylation is influenced by the nature of the alkylating agent, the reaction conditions, and the substituents present on the purine ring. nih.govub.edumdpi.com For many 6-substituted purines, alkylation often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. nih.govresearchgate.net The presence of bulky substituents at the C6 position can sterically hinder the N7 position, leading to a higher selectivity for N9 alkylation. For example, the synthesis of 6-(heteroaryl)purines has shown that a coplanar conformation of the linked heteroaryl and purine rings can shield the N7 position, resulting in regiospecific N9 alkylation. nih.gov

| Position of Substitution | Type of Substituent/Modification | Effect |

| N7/N9 | Alkylation | Formation of N7 and N9 isomers; regioselectivity influenced by C6 substituent. |

| C6 | Bulky heteroaryl groups | Steric shielding of N7, leading to regiospecific N9 alkylation. |

| C2, C8 | Various functional groups | Modulation of biological activity and metabolic stability. |

Introduction of Reporter Groups for Biochemical Probing

To investigate the mechanism of action and cellular targets of this compound and its derivatives, reporter groups such as fluorescent tags, biotin (B1667282), and radiolabels can be introduced into the molecule.

Fluorescent labeling is a powerful technique for visualizing the localization of compounds within cells. Fluorescent derivatives of 6-mercaptopurine have been synthesized, and similar strategies can be applied to this compound. nih.gov This often involves coupling a fluorescent dye to a functionalized version of the purine derivative. The choice of fluorophore depends on the specific application, with common examples including fluorescein, rhodamine, and their derivatives.

Biotinylation is another valuable tool for biochemical studies, particularly for affinity-based purification of target proteins. Biotin can be covalently attached to a purine derivative, creating a probe that can bind to its cellular target. nih.gov The high affinity of biotin for avidin (B1170675) or streptavidin can then be exploited to isolate the protein-probe complex. This "functionalized congener" approach involves identifying a non-essential position on the purine ring for the attachment of a linker arm that terminates in a reactive group for biotin conjugation. nih.gov

Click chemistry offers a versatile and efficient method for attaching a wide range of reporter groups to this compound. idtdna.comcarlroth.combachem.comnih.govthermofisher.com This approach involves introducing a bioorthogonal functional group, such as an azide (B81097) or an alkyne, into the purine derivative. This modified compound can then be selectively reacted with a reporter group containing the complementary functional group. The high efficiency and specificity of click reactions make them ideal for labeling complex biomolecules in biological systems.

| Reporter Group | Method of Introduction | Application |

| Fluorescent Dyes | Covalent coupling to a functionalized purine | Cellular imaging and localization studies |

| Biotin | Attachment via a linker arm | Affinity purification of target proteins |

| Radiolabels (¹⁴C, ³H) | Incorporation during synthesis | Metabolic and pharmacokinetic studies |

| Click Chemistry Handles | Synthesis of azide or alkyne derivatives | Versatile and specific labeling with various reporter groups |

Chemical Reactivity and Transformation Mechanisms of 6 Allylthio Purine

Thioether Bond Reactivity: Oxidation and Reduction Pathways

The thioether bond in 6-(allylthio)purine is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. This reactivity is analogous to the oxidation of other thioethers and is influenced by the electronic properties of the sulfur atom. The sulfur in this compound can act as a nucleophile, attacking an electrophilic oxygen source.

Oxidation Pathways:

The oxidation of the thioether can proceed in a stepwise manner, first yielding the sulfoxide and then, upon further oxidation, the sulfone. A common laboratory oxidant for this transformation is hydrogen peroxide (H₂O₂). The reaction of S-allyl-L-cysteine, a structurally similar compound, with hydrogen peroxide yields S-allyl-L-cysteine sulfoxide (alliin). mdpi.com In biological systems, flavin-containing monooxygenases are known to catalyze the S-oxidation of S-allyl cysteine. nih.gov

The general scheme for the oxidation of this compound is as follows:

Step 1: Sulfoxide Formation this compound reacts with one equivalent of an oxidizing agent to form 6-(allyl-sulfinyl)purine.

Step 2: Sulfone Formation Further oxidation of 6-(allyl-sulfinyl)purine with a stronger oxidizing agent or excess of the same reagent yields 6-(allyl-sulfonyl)purine.

Table 1: Potential Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) | Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometric control can favor the sulfoxide. organic-chemistry.orgmdpi.com |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone | Can be highly effective for thioether oxidation. |

| Flavin-containing monooxygenase | Sulfoxide | Enzymatic, mimics biological oxidation. nih.gov |

Reduction Pathways:

The reduction of the oxidized forms, the sulfoxide and sulfone, back to the thioether is also a possible transformation, although less commonly described for this specific molecule in the provided context. Generally, the reduction of sulfoxides to thioethers can be accomplished using various reducing agents. The reduction of sulfones is more challenging and requires stronger reducing agents.

Nucleophilic and Electrophilic Reactions on the Purine (B94841) Core

The purine ring system of this compound is subject to both nucleophilic and electrophilic attack, with the site of reaction being influenced by the existing allylthio substituent and the reaction conditions.

Nucleophilic Reactions:

While the allylthio group is not as facile a leaving group as a halogen, nucleophilic aromatic substitution (SNAr) reactions at the C6 position of the purine ring are well-documented for derivatives with better leaving groups, such as 6-halopurines. byu.edubyu.edu The reactivity order for SNAr at C6 of purine nucleosides with various nucleophiles is often F > Cl, Br, I. byu.edu For this compound, direct nucleophilic displacement at C6 would be difficult. However, the purine ring can be activated towards nucleophilic attack at other positions.

Electrophilic Reactions:

The purine core contains several nitrogen atoms with lone pairs of electrons, making them susceptible to electrophilic attack, most notably alkylation. Studies on 6-substituted purines, including 6-methylthiopurine, have shown that alkylation can occur regioselectively at the N7 position. nih.gov For instance, the reaction of 6-methylthiopurine with a tert-alkyl halide in the presence of a Lewis acid like SnCl₄ can yield the N7-tert-alkylated product. nih.gov The substituent at the C6 position plays a significant role in directing the regioselectivity of such reactions. nih.gov

Table 2: Examples of Reactions on the Purine Core of Related 6-Substituted Purines

| Reaction Type | Reagents and Conditions | Product | Reference |

| N7-Alkylation | tert-Butyl chloride, SnCl₄ | 7-(tert-Butyl)-6-(methylthio)purine | nih.gov |

| N-Alkylation | Methyl iodide in dimethylformamide | Quaternisation at pyridyl nitrogen for 6-methylthio-8-pyridylpurines | rsc.org |

| C6-Substitution (from 6-chloropurine) | Active methylene (B1212753) compounds (e.g., malononitrile) | 6-Substituted purine analogs | nih.gov |

Allylic Moiety Transformations: Rearrangements and Cycloadditions

The allyl group in this compound provides a site for unique chemical transformations, including sigmatropic rearrangements and cycloaddition reactions.

Rearrangements:

The most relevant rearrangement for the allylthio group is the thio-Claisen rearrangement , a variation of the Claisen rearrangement. wikipedia.orglibretexts.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed conversion of an allyl vinyl thioether to a γ,δ-unsaturated thioaldehyde or thioketone. For this compound, a thermal rearrangement could potentially lead to the migration of the allyl group from the sulfur atom to a nitrogen atom of the purine ring, if a suitable tautomeric form exists to create the necessary vinyl ether-like system. The Bellus-Claisen rearrangement is another variant that involves the reaction of allylic thioethers with ketenes. wikipedia.orglibretexts.org

Cycloadditions:

The double bond of the allyl group can participate in cycloaddition reactions, most notably the Diels-Alder reaction . wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comnih.gov In this [4+2] cycloaddition, the allyl group would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the allyl group as a dienophile is influenced by the electron-withdrawing or -donating nature of the purinylthio substituent.

Disulfide Bond Formation and Exchange Mechanisms with Biological Thiols (in vitro context)

A significant aspect of the chemical reactivity of this compound is its ability to undergo thiol-disulfide exchange reactions with biological thiols such as glutathione (B108866) (GSH) and cysteine. nih.gov This reaction is a key mechanism for the intracellular release of the active drug, 6-mercaptopurine (B1684380) (6-MP).

The reaction is initiated by the nucleophilic attack of the thiolate anion (e.g., GS⁻) on the sulfur atom of the thioether in this compound. This results in the cleavage of the S-allyl bond and the formation of a mixed disulfide, S-allylthioglutathione, with the concomitant release of 6-mercaptopurine.

This compound + GSH → 6-Mercaptopurine + S-Allylthioglutathione

This process is essentially a series of SN2-like displacements where sulfur atoms act as both nucleophile and leaving group. libretexts.orglibretexts.org The high intracellular concentration of reduced glutathione helps to drive this reaction forward. libretexts.org This thiol-disulfide exchange allows for several cycles of reaction, prolonging the release of 6-mercaptopurine. nih.gov

Table 3: Key Steps in the Thiol-Disulfide Exchange Mechanism

| Step | Description | Reactants | Products |

| 1 | Nucleophilic Attack | This compound, Glutathione (GSH) | 6-Mercaptopurine, S-Allylthioglutathione |

| 2 | Further Exchange (possible) | S-Allylthioglutathione, GSH | Glutathione disulfide (GSSG), Allyl mercaptan |

Kinetic studies of thiol-disulfide exchange reactions show that the rates are dependent on the pH of the medium, as this affects the concentration of the more nucleophilic thiolate anion. rsc.orgnih.gov The reaction of this compound with cysteine would proceed through a similar mechanism, leading to the formation of S-allylcysteine and 6-mercaptopurine.

Mechanistic Investigations of Biological Activities: in Vitro and Cellular Studies

Molecular Target Identification and Binding Studies

Enzyme Inhibition and Activation Assays (in vitro)

Topoisomerase II ATPase Inhibition

Research has identified certain substituted purine (B94841) analogues as catalytic inhibitors of human topoisomerase IIα. nih.gov One such analogue, NSC35866, which is an S6-substituted thioguanine, was found to inhibit not only the DNA strand passage reaction but also the ATPase activity of topoisomerase IIα. nih.gov The inhibition was primarily directed at the DNA-stimulated ATPase activity, with less effect on the DNA-independent ATPase activity. nih.gov Unlike thiopurines with free sulfhydryl groups, whose inhibitory effect on topoisomerase II ATPase activity is nullified by dithiothreitol (B142953) (DTT), NSC35866's inhibitory action persists in the presence of DTT. nih.gov This suggests a mechanism of inhibition that does not involve the covalent modification of free cysteine residues. nih.gov Furthermore, NSC35866 does not stabilize the covalent cleavable complex between topoisomerase II and DNA, classifying it as a catalytic inhibitor rather than a poison. nih.gov This is supported by its ability to antagonize the cytotoxic effects and DNA breaks induced by the topoisomerase II poison, etoposide, in cancer cells. nih.gov Catalytic inhibitors of topoisomerase II can function by various means, such as blocking the enzyme's binding to DNA, preventing the DNA cleavage step, or competing with ATP at its binding site, thereby hindering the enzyme's hydrolytic action. researchgate.net

| Compound | Inhibition of DNA-Stimulated ATPase Activity | Effect of DTT on Inhibition | Classification |

| NSC35866 (S6-substituted thioguanine analogue) | Primary target | Inhibition persists | Catalytic Inhibitor |

| Thiopurines (with free SH functionalities) | Inhibits | Inhibition abolished | Covalent Modifier |

| O6-benzylguanine | Inhibits | Inhibition persists | Catalytic Inhibitor |

| NU2058 | Inhibits | Inhibition persists | Catalytic Inhibitor |

Purine Nucleotide Metabolism Enzyme Modulation

6-(Allylthio)purine belongs to the class of thiopurines, which are known to interfere with purine nucleotide synthesis and metabolism. ontosight.ai These compounds can be metabolized to 6-thioguanine (B1684491) nucleotides, which are then incorporated into DNA, leading to cytotoxicity in rapidly dividing cells. ontosight.ai The purine salvage pathway, which recycles purine bases, is crucial for nucleotide replenishment in proliferating cells, including tumor cells. nih.gov Enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), play a key role in the activation of thiopurines. nih.govnih.gov 6-mercaptopurine (B1684380), a related compound, acts as a competitive inhibitor of guanine (B1146940) phosphoribosyltransferase and hypoxanthine (B114508) phosphoribosyltransferase. nih.gov

The synthesis of purine nucleotides is a tightly regulated process. wikipedia.org The enzyme amidophosphoribosyltransferase, which catalyzes the first committed step in de novo purine synthesis, is allosterically inhibited by purine nucleotides like AMP, GMP, and IMP. wikipedia.org Another key regulatory enzyme is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of GTP. nih.gov Inhibition of these enzymes can disrupt the balance of the purine pool, which can prevent cell proliferation and, in some cases, induce apoptosis. nih.gov

| Enzyme | Function | Role in Thiopurine Action |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Salvages hypoxanthine and guanine | Activates thiopurines to cytotoxic nucleotides |

| Amidophosphoribosyltransferase | Catalyzes the first committed step of de novo purine synthesis | Indirectly affected by thiopurine-induced nucleotide pool imbalance |

| Inosine monophosphate dehydrogenase (IMPDH) | Rate-limiting enzyme in de novo GTP synthesis | A target for inhibition by some purine analogues |

| Xanthine (B1682287) Oxidase | Catabolizes hypoxanthine and xanthine to uric acid | Involved in the catabolism of 6-mercaptopurine |

Kinase Inhibition Profiles

Purine analogues have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular processes. nih.govresearchgate.net The purine ring system is a common structural motif in many kinase inhibitors. researchgate.net For instance, olomoucine, a C2, N6, and N9-substituted purine, was identified as a competitive inhibitor for ATP, targeting cyclin-dependent kinases (CDKs) such as p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E with IC50 values in the low micromolar range. nih.gov However, it showed less significant inhibition against other kinases like cdk4/cyclin D1 and cdk6/cyclin D3. nih.gov The specificity of inhibition is highly dependent on the substitution pattern on the purine core. nih.govresearchgate.net

| Kinase | IC50 (µM) |

| p34cdc2/cyclin B | 7 |

| p33cdk2/cyclin A | 7 |

| p33cdk2/cyclin E | 7 |

| p33cdk5/p35 | 3 |

| ERK1/MAP-kinase | 25 |

| cdk4/cyclin D1 | >1000 |

| cdk6/cyclin D3 | 150 |

Receptor Ligand Binding Investigations (in vitro)

Purinergic Receptor Interaction Studies

Purinergic receptors, which are activated by extracellular nucleotides like ATP and its breakdown product adenosine (B11128), are involved in a wide array of physiological processes. ontosight.ainih.govnih.gov These receptors are broadly classified into P1 (adenosine) receptors and P2 (ATP/ADP) receptors. nih.gov In vitro ligand binding assays are a primary method for characterizing the interaction of compounds with these receptors. nih.govtaylorandfrancis.comgiffordbioscience.com Such assays typically involve incubating a radiolabeled ligand with a membrane preparation expressing the receptor of interest and measuring the displacement of the radioligand by the test compound. nih.govgiffordbioscience.com

While specific binding data for this compound to various purinergic receptor subtypes is not extensively detailed in the provided search results, the general principle is that purine derivatives can act as agonists or antagonists at these receptors. ontosight.ai For example, studies on related purine analogues have demonstrated their ability to bind to adenosine receptors (A1, A2a, A3), with modifications to the purine structure influencing receptor selectivity. smolecule.com The interaction of ligands with purinergic receptors can modulate downstream signaling pathways, influencing cellular functions. nih.govresearchgate.net

| Receptor Family | Subtypes | Endogenous Ligands |

| P1 Receptors | A1, A2A, A2B, A3 | Adenosine |

| P2X Receptors | P2X1-7 | ATP |

| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 | ATP, ADP, UTP, UDP |

Cellular Pathway Modulation

Effects on Cell Proliferation and Apoptosis Signaling (in vitro cellular models)

This compound and its derivatives have demonstrated significant effects on cell proliferation and apoptosis in various cancer cell lines. researchgate.net These compounds have been shown to be more effective at inhibiting cell proliferation and inducing apoptosis than their parent purine molecules. researchgate.net The antiproliferative activity is concentration-dependent. researchgate.net

In several cancer cell lines, including leukemia, melanoma, and ovarian cancer, S-allylthio derivatives of 6-mercaptopurine have exhibited potent cytotoxic effects. researchgate.net For instance, a derivative of 6-mercaptopurine, 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP), showed strong anti-cancer activity in HepG2 and A2780 cancer cells, inducing S phase cell cycle arrest and mitochondria-dependent apoptosis. researchgate.net Another purine derivative, 6-dimethylaminopurine (B21663) (6-DMAP), was found to induce apoptosis in human lymphoma U937 cells in a dose- and time-dependent manner. nih.gov This was accompanied by classic markers of apoptosis such as DNA fragmentation and a decrease in mitochondrial membrane potential. nih.gov

The mechanism of apoptosis induction often involves the mitochondria. Western blot analysis has revealed that treatment with these purine derivatives can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-XL and an increase in pro-apoptotic proteins like Bax, along with the release of cytochrome c. nih.gov Furthermore, some purine analogs have been identified as antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is aberrantly activated in many cancers. mdpi.com These antagonists can induce cell cycle arrest, apoptosis, and inhibit colony formation in multiple cancer cell types. mdpi.com

Table 1: Effects of this compound and its Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| S-allylthio-6-mercaptopurine | Leukemia, B16 melanoma, OV90 ovarian cancer, JM1 lymphoma | Inhibited cell proliferation, induced apoptosis | researchgate.net |

| 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) | HepG2, A2780 | Induced S phase cell cycle arrest, mitochondria-dependent apoptosis | researchgate.net |

| 6-dimethylaminopurine (6-DMAP) | U937 human lymphoma | Induced dose- and time-dependent apoptosis, DNA fragmentation | nih.gov |

| Purine analog (4s) | Various cancer cell lines | Cytotoxic effects, cell cycle arrest, apoptosis, colony formation inhibition | mdpi.com |

Modulation of Gene Expression and Protein Synthesis Pathways (in vitro)

The modulation of gene expression and protein synthesis is a fundamental aspect of cellular function and is often dysregulated in disease states. ozbiosciences.comfrontiersin.org this compound and related compounds can influence these pathways through various mechanisms. As previously mentioned, the disruption of RNA-protein interactions, such as those involving CELF1, can significantly alter post-transcriptional gene expression. oncotarget.com CELF1 is known to regulate the expression of hundreds of mRNAs that encode proteins involved in processes like tumor growth. oncotarget.com

In vitro studies have shown that the inhibition of CELF1 can lead to changes in the expression of its target genes. For example, in oral squamous cell carcinoma cells, suppression of CELF1 led to reduced expression of genes like ESM1. oncotarget.com Furthermore, purine analogs can impact transcription directly. While 6-thioguanine (SG), a related thiopurine, does not significantly affect the efficiency or fidelity of transcription, its methylated form, S6-methylthioguanine (S6mG), has been shown to have both inhibitory and mutagenic effects on transcription mediated by human RNA polymerase II in vitro. nih.gov

The cellular response to stress, such as the unfolded protein response (UPR) activated by endoplasmic reticulum (ER) stress, involves the modulation of protein synthesis. mdpi.com The UPR can lead to a global decrease in protein synthesis to alleviate the stress. mdpi.com Additionally, the availability of specific amino acids, like methionine, can regulate protein synthesis through signaling pathways such as the S6K1 pathway. nih.gov Cytokines like IL-6 can also influence gene expression, for instance, by increasing the expression of amino acid transporters. nih.gov Given the central role of purines in cellular metabolism and signaling, it is plausible that this compound could indirectly affect these broader regulatory networks of gene expression and protein synthesis.

Cellular Uptake and Intracellular Distribution Studies (in vitro cellular models)

The cellular uptake and subsequent intracellular fate of this compound, also known as S-allylthio-6-mercaptopurine (SA-6MP), have been investigated in various in vitro cellular models, primarily focusing on cancer cell lines. These studies reveal a multi-faceted mechanism that enhances its bioavailability and cytotoxic activity compared to its parent compound, 6-mercaptopurine (6-MP).

The primary driver for the cellular uptake of this compound is the S-allylthio moiety. researchgate.net This group, derived from allicin (B1665233) found in garlic, is hydrophobic and is thought to significantly facilitate the compound's penetration across the cell membrane. researchgate.net This increased lipophilicity allows for more efficient passage into the cell compared to the less hydrophobic 6-MP. researchgate.net Studies using human leukemia and other monolayer cell lines have demonstrated that this enhanced cellular permeation is a key factor in its potent biological activity. researchgate.netnih.gov

Once inside the cell, this compound acts as a prodrug. It rapidly interacts with intracellular free thiols, most notably glutathione (B108866) (GSH), which is present in high concentrations within cells. researchgate.netnih.gov This interaction occurs via a thiol-disulfide exchange reaction, leading to the formation of S-allyl mixed disulfides and, crucially, the release of the active purine analog, 6-mercaptopurine (6-MP). researchgate.netnih.gov The released 6-MP can then interfere with DNA synthesis and other essential cellular processes. nih.gov This intracellular release mechanism is particularly effective in leukemic cells, which have a more sensitive redox homeostasis compared to normal B-cells. researchgate.netnih.gov The process can involve several cycles of thiol-disulfide exchange, which may prolong the compound's effects within the cell. nih.gov

The in vitro models used to elucidate these mechanisms include human B-cell chronic lymphocytic leukemia (B-CLL) cells, where this compound demonstrated significantly boosted apoptosis compared to 6-MP alone. nih.gov Other models include peripheral blood mononuclear cells (PBMCs) and various cancer cell lines such as HepG2 (liver cancer) and A2780 (ovarian cancer), where its antiproliferative effects have been confirmed. researchgate.netresearchgate.net

Table 1: Summary of Cellular Uptake and Intracellular Distribution of this compound

| Process | Key Findings | In Vitro Model(s) | Reference(s) |

|---|---|---|---|

| Cellular Uptake | Uptake is facilitated by the hydrophobic S-allylthio moiety, which enhances cell membrane permeability. | Human leukemia cells, Monolayer cell lines | researchgate.netnih.gov |

| Intracellular Distribution & Metabolism | Acts as a prodrug. Undergoes thiol-disulfide exchange with intracellular glutathione (GSH). | Human B-CLL cells, Cell-free systems | researchgate.netnih.gov |

| Active Moiety Release | The reaction with GSH releases the active drug, 6-mercaptopurine (6-MP), and forms S-allyl mixed disulfides. | Human B-CLL cells | researchgate.netnih.gov |

| Observed Cellular Effect | Inhibition of cell proliferation and induction of apoptosis, more efficient than the parent molecule 6-MP. | Human B-CLL, HepG2, A2780, PBMCs | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies at the Molecular Level (in vitro and theoretical)

Structure-activity relationship (SAR) studies on this compound and related analogs have provided valuable insights into the molecular features required for their biological activity. These investigations, combining in vitro assays and theoretical calculations, have explored how modifications to the purine core and the C6-substituent influence efficacy.

A fundamental finding is the importance of the thioether linkage at the C6 position of the purine ring. aacrjournals.org Early comprehensive studies on 102 purine derivatives related to 6-MP revealed that substituting the mercapto group with other functionalities like alkyl, halogen, or carboxy groups generally led to a decrease or loss of activity. aacrjournals.org The S-substituted derivatives, such as this compound, are considered prodrugs that can be metabolically cleaved to release the active 6-mercaptopurine. aacrjournals.org

Modifications at other positions on the purine ring have significant effects on activity:

C2 Position: The presence of a 2-amino group, as seen in thioguanine (a 2-amino analog of 6-MP), can drastically increase potency. aacrjournals.org However, replacing this amino group with alkylamino or arylamino groups tends to lower activity markedly. aacrjournals.org

C8 Position: Substitution at the C8 position has been explored to modulate activity and reduce toxicity. The introduction of halogens (bromine, chlorine, fluorine) at the C8 position of 6-thiopurine was shown to retain cytotoxicity while decreasing inhibition of UDPGDH, an enzyme linked to toxic side effects. nih.gov

N9 Position: N9-substitution is generally found to enhance the activity of 6-oxo and 6-thio purine analogs. nih.gov Studies on 6-substituted-9-norbornylpurines, analyzed through experimental and theoretical NMR studies, have helped to understand the conformational equilibria that influence activity. researchgate.net

The nature of the group attached to the sulfur at C6 is also critical. While the allyl group in this compound is effective, other substituents have been studied. For instance, replacing the allyl group with a naphthalen-2-ylmethyl group resulted in a compound with potent anti-cancer activity against HepG2 and A2780 cells. researchgate.net In contrast, a library of 6-thioalkyl/aryl/benzyl purine analogs showed varied and often lower activity against certain targets, highlighting the specific contribution of the allyl group. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to correlate calculated chemical shifts with experimental data to predict the preferred tautomeric forms of 6-substituted purines, which is crucial for their interaction with biological targets. researchgate.netnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound and Analogs

| Structural Modification | Impact on Activity | Study Type | Reference(s) |

|---|---|---|---|

| C6-Substituent | Thioether linkage is critical. Replacement of the mercapto group with non-sulfur groups generally reduces activity. | In vitro (Antitumor screening) | aacrjournals.org |

| C2-Position Substitution | An amino group (thioguanine) increases potency. Alkylamino or arylamino groups decrease activity. | In vitro (Antitumor screening) | aacrjournals.org |

| C8-Position Substitution | Halogenation (Cl, F) can retain cytotoxicity while potentially reducing off-target effects. | In vitro (Cytotoxicity assays) | nih.gov |

| N9-Position Substitution | Substitution at N9 generally enhances the activity of 6-thio purine analogs. | In vitro (Antimycobacterial screening) | nih.gov |

| S-Alkyl Group Variation | The nature of the S-alkyl/aryl group is important. A naphthalen-2-ylmethyl group showed high potency. | In vitro (Antiproliferative assays) | researchgate.net |

| Tautomeric Form | The preferred tautomer, influenced by substituents, is critical for biological interactions. | Theoretical (DFT calculations) | researchgate.netnih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-(Allylthio)purine) when bound to a second (a receptor, typically a protein) to form a stable complex. d-nb.inforesearchgate.net This modeling is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. d-nb.infoarxiv.orgnih.gov For purine (B94841) derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes and receptors. researchgate.netmdpi.comresearchgate.net

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-receptor interaction. These calculations also reveal the binding mode, which is the specific three-dimensional pose of the ligand within the protein's binding site.

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on closely related analogues provides significant insight. For instance, studies on 2,6-substituted purines with purine nucleoside phosphorylase (PNP) from Helicobacter pylori have been conducted. rcsb.org One such compound, 6-benzylthio-2-chloropurine, a structural analogue of this compound, was found to have an inhibition constant in the micromolar range, indicating a notable binding affinity. rcsb.org The X-ray crystal structure of this complex confirmed that the inhibitor binds within the enzyme's base-binding site. rcsb.org

Docking studies on other related heterocyclic compounds further illustrate the process. In a study involving 1,2,4-triazole (B32235) analogues targeting the DNA gyrase enzyme, a lead compound featuring an allylthio group exhibited a strong binding affinity of -21.9 kcal/mol. researchgate.net This suggests that the allylthio moiety can contribute favorably to binding within a protein's active site. Such studies help in ranking potential drug candidates and prioritizing them for synthesis and further testing. googleapis.comarxiv.org

| Compound/Class | Target Protein | Predicted Binding Affinity/Activity | Source(s) |

| 6-Benzylthio-2-chloropurine | H. pylori PNP | Micromolar inhibition | rcsb.org |

| Allylthio-triazole derivative | DNA gyrase | -21.9 kcal/mol | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | IC50 = 8.64 µM | ekb.eg |

| 2,6,9-Trisubstituted purines | Various cancer targets | Structure-activity relationship established | nih.gov |

A critical output of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are what stabilize the ligand-protein complex. researchgate.net

For the 6-benzylthio-2-chloropurine complex with H. pylori PNP, analysis of the crystal structure allowed for the precise identification of these interactions within the enzyme's base-binding site. rcsb.org In analogous systems, specific residues have been pinpointed. For example, docking of an allylthio-triazole derivative into its target's active site revealed five conventional hydrogen bonds with residues GLN101, TRP103, SER118, and ASP122, demonstrating the importance of hydrogen bonding in the binding of such scaffolds. d-nb.info The purine scaffold itself is well-known to form hydrogen bonds via its nitrogen atoms and to participate in hydrophobic and stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov Understanding these key interactions is vital for designing more potent and selective inhibitors.

| Ligand Class | Target Protein | Key Interacting Residues | Interaction Type | Source(s) |

| Allylthio-triazole | DNA gyrase | GLN101, TRP103, SER118, ASP122 | Hydrogen Bonds | d-nb.info |

| Purine Analogues | General | Phe, Tyr, Trp | Hydrophobic/Stacking | nih.gov |

| 6-Oxopurine Derivatives | Mycobacterial PRT | Not specified | H-bonds, hydrophobic, electrostatic | researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. mdpi.comrsc.org These methods provide detailed information on conformational stability, orbital energies, and charge distribution, which collectively determine the molecule's reactivity and interaction preferences. sciarium.com

Molecules with rotatable bonds, like the allyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Computational studies on related purine derivatives, such as 6-oxy purines, have used DFT methods (e.g., B3LYP/6-31G*) to calculate the relative Gibbs free energies of different tautomers and conformers. nih.gov Such calculations can reveal the most stable form of the molecule in the gas phase or in solution, which is crucial for understanding its behavior in a biological environment. nih.gov For caffeine, another purine derivative, two-dimensional relaxed scans have been used to map the energy landscape associated with methyl group rotations, showing that hyperconjugation effects can be more significant than steric hindrance in determining the preferred conformation. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. malayajournal.org For a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich purine ring system and the sulfur atom. The LUMO is likely to be distributed across the π-system of the purine ring. Analysis of these orbitals helps predict which parts of the molecule are most likely to engage in electron-transfer reactions or form covalent bonds. researchgate.netd-nb.info

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source(s) |

| FDI* | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

*FDI: 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, an example of a related heterocyclic system.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting intermolecular interactions, particularly electrostatic and hydrogen bonding interactions. malayajournal.orgnih.gov The map is colored to show different potential values: red indicates regions of negative potential (electron-rich, attractive to positive charges), blue indicates regions of positive potential (electron-poor, attractive to negative charges), and green indicates neutral regions. youtube.comresearchgate.net

For this compound, an MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the purine ring, particularly N1, N3, and N7, which are common hydrogen bond acceptors. The hydrogen atom on the purine ring (at N7 or N9, depending on the tautomer) and the hydrogens of the allyl group would correspond to regions of positive potential (blue). This information helps to rationalize the non-covalent interactions observed in molecular docking simulations, where the negative regions of the ligand align with positive regions (e.g., hydrogen bond donors) of the protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This method is instrumental in drug discovery for predicting the activity of new molecules before their synthesis, thereby saving time and resources. peerj.com For purine derivatives, including this compound, QSAR studies help in understanding the structural requirements for their biological effects, such as anticancer or antiproliferative activities. tandfonline.cominnovareacademics.in

The development of predictive QSAR models is a foundational step in the in silico design of novel therapeutic agents. nih.gov For purine analogs like this compound, these models are constructed by correlating their structural features with observed biological activities, such as antiproliferative effects. nih.gov The biologically active S-allylthio derivatives of 6-mercaptopurine (B1684380), specifically S-allylthio-6-mercaptopurine (SA-6MP) and its riboside (SA-6MPR), have shown notable antiproliferative activity, inhibiting cell proliferation and inducing apoptosis more effectively than the parent compound, 6-mercaptopurine. nih.gov This experimental data on biological activity serves as the dependent variable in the development of QSAR models.

The process involves several key stages:

Data Set Selection: A series of compounds with known biological activities, such as IC₅₀ values, is compiled. For purine derivatives, studies have utilized datasets of various sizes to build robust models. researchgate.net

Structural Optimization and Descriptor Calculation: The three-dimensional structures of the molecules are generated and optimized using computational chemistry methods like Density Functional Theory (DFT). researchgate.netrsc.org Subsequently, a large number of molecular descriptors that quantify various aspects of the chemical structure are calculated. tandfonline.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are employed to build a mathematical equation that links the most relevant descriptors to the biological activity. researchgate.netbenthamdirect.com For instance, studies on substituted purine derivatives have successfully used the PLS method to develop predictive models for their activity against enzymes like c-Src tyrosine kinase. tandfonline.comresearchgate.net

These predictive models can then be used as a "black box" to forecast the activity of newly designed compounds, helping to prioritize which molecules should be synthesized and tested experimentally. mdpi.com

The selection of appropriate molecular descriptors and rigorous statistical validation are critical for developing a reliable and predictive QSAR model. nih.govmdpi.com

Descriptor Selection: Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized as constitutional, physicochemical, topological, electrostatic, and others. tandfonline.com In studies of purine derivatives, a wide range of descriptors have been calculated and screened to find those most correlated with biological activity. tandfonline.comnih.gov For example, 3D-QSAR studies on 2,6,9-trisubstituted purines have shown that steric and electronic properties are major contributors to the cytotoxic activity of the compounds. nih.govimtm.cz Similarly, 2D-QSAR models for purine analogs have identified descriptors like the electrotopological state index for specific atoms (e.g., SsCH₃E-index), H-Donor Count, and chlorine count at certain positions as being significant for inhibitory activity. researchgate.net

Statistical Validation: Once a model is built, its statistical significance and predictive power must be thoroughly validated. This involves both internal and external validation procedures. mdpi.comresearchgate.net

Internal Validation: This assesses the robustness of the model using the initial dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. nih.gov

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive ability is often measured by the predictive correlation coefficient (R²pred or pred_r²). A value greater than 0.6 is typically required for a model to be considered externally predictive. nih.govnih.gov

The table below summarizes key statistical parameters used for QSAR model validation and their generally accepted threshold values for a robust model.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 nih.gov |

| Cross-Validated R² (Leave-One-Out) | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| Predictive R² for External Test Set | R²pred or pred_r² | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 nih.govnih.gov |

| F-test value | F | A measure of the statistical confidence of the model. | High value desired |

| Standard Error of Estimate | SEE or s | Indicates the absolute error in the activity values predicted by the model. | Low value desired |

Table 1: Common Statistical Parameters for QSAR Model Validation.

Y-randomization tests are also performed to ensure the model is not the result of a chance correlation. nih.gov By meeting these stringent validation criteria, a QSAR model can be confidently used to guide the design of new, more potent compounds.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. peerj.com This technique provides detailed insights into the dynamic behavior of a ligand like this compound when it interacts with its biological target, such as a protein or enzyme. ingentaconnect.comresearchgate.net

While specific MD simulation studies focused solely on this compound are not extensively documented in the reviewed literature, the methodology has been widely applied to other purine derivatives to understand their mechanism of action. ingentaconnect.comnih.govnih.gov For instance, MD simulations have been used to investigate the stability of purine analogs within the ATP-binding site of cyclin-dependent kinases (CDKs). ingentaconnect.comnih.gov These studies analyze the conformational changes of both the ligand and the protein, the stability of the complex, and the specific interactions that hold them together. peerj.comingentaconnect.com

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein and ligand atoms to assess the stability of the complex throughout the simulation. Stable RMSD values indicate that the complex has reached equilibrium. peerj.com

Hydrogen Bond Analysis: This identifies the key amino acid residues in the protein's binding site that form stable hydrogen bonds with the ligand, which are crucial for binding affinity. peerj.com

Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. peerj.com

By applying MD simulations to the this compound-target complex, researchers could visualize its binding mode, identify key interacting residues, and understand how the allylthio group contributes to the dynamic stability of the interaction. This information is invaluable for the rational design of second-generation inhibitors with improved affinity and selectivity.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopy is fundamental to confirming the successful synthesis of 6-(Allylthio)purine by providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR). scielo.org.mx For this compound, spectra are typically recorded in a deuterated solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆). rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the purine (B94841) ring protons and the allyl group protons. The chemical shifts (δ), measured in parts per million (ppm), and the splitting patterns (multiplicity) are key identifiers. For instance, the protons on the purine core (H-2 and H-8) typically appear as singlets in the downfield region (δ 8.0-9.0 ppm). The allyl group presents a more complex pattern: a doublet for the two protons adjacent to the sulfur atom, a multiplet for the vinyl proton, and two distinct doublets for the terminal vinyl protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying each unique carbon atom in the molecule. The purine ring carbons resonate at specific chemical shifts, which are distinguishable from the carbons of the allyl group. scielo.org.mxrsc.org

A representative dataset for the NMR characterization of a related purine analog is provided below for illustrative purposes. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Purine Analog

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | Assignment | Chemical Shift (δ ppm) |

| CH (Purine Ring) | 8.20 | s | Purine Ring | 153.2 |

| CH (Purine Ring) | 8.12 | s | Purine Ring | 151.9 |

| CH (Allyl) | 6.00-6.08 | m | Purine Ring | 150.4 |

| =CH₂ (Allyl) | 5.20 | d, J = 7.2 | Purine Ring | 139.4 |

| =CH₂ (Allyl) | 5.05 | d, J = 7.2 | CH (Allyl) | 133.4 |

| S-CH₂ (Allyl) | 4.79 | d, J = 4.8 | Purine Ring | 118.8 |

| =CH₂ (Allyl) | 117.5 | |||

| S-CH₂ (Allyl) | 45.6 |

Note: Data is illustrative and based on a similar structure, 9-Allyl-6-piperidin-1-yl-9H-purine. rsc.org Actual shifts for this compound may vary.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It serves to confirm the molecular weight of the synthesized this compound and provides evidence of its purity. creative-proteomics.com Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose, as it typically keeps the molecule intact, allowing for the observation of the molecular ion. rsc.orgplos.org

For this compound (Molecular Formula: C₈H₈N₄S), the expected exact mass is approximately 192.05 g/mol . In ESI-MS, the compound is often observed as a protonated molecule, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton. researchgate.net High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, further confirming the elemental composition. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₈H₈N₄S |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | ~192.24 g/mol |

| Exact Mass | The calculated mass based on the most abundant isotopes. | 192.0470 g/mol |

| [M+H]⁺ Ion (ESI-MS) | The mass-to-charge ratio of the protonated molecule. | ~193.0548 m/z |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. wisc.edu This technique is particularly useful for identifying the functional groups present in a compound. mi-6.co.jp The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds. wisc.edu

The spectrum is typically divided into two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). mi-6.co.jplibretexts.org The fingerprint region contains complex signals unique to the molecule as a whole. libretexts.org Key absorptions for this compound would include N-H stretching from the purine ring, C=N and C=C stretching from the aromatic system, C-H stretching from the allyl group, and C-S stretching. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Purine Ring) | Stretch | 3100 - 3000 | Medium |

| C-H (Aromatic/Vinyl) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=N (Purine Ring) | Stretch | 1650 - 1550 | Medium-Strong |

| C=C (Purine Ring/Allyl) | Stretch | 1600 - 1475 | Medium-Strong |

| C-S (Thioether) | Stretch | ~700 | Weak-Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography separates components of a mixture, making it essential for monitoring the progress of a synthesis and assessing the purity of the final product. plos.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. creative-proteomics.comnih.gov The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.govnih.gov

For purine derivatives, a common approach is reversed-phase HPLC, which uses a nonpolar C18 column and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. kjom.orgrjptonline.org The components are detected as they elute from the column, typically using a UV detector set to a wavelength where purines strongly absorb (e.g., 254 or 270 nm). kjom.orguni-bonn.de The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions. rjptonline.org

Table 4: Typical HPLC Parameters for Purine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with aqueous buffer (e.g., phosphate (B84403) buffer) and methanol/acetonitrile. nih.gov |

| Flow Rate | 0.5 - 1.2 mL/min. kjom.orgrjptonline.org |

| Detection | UV at 254 nm or 270 nm. kjom.orguni-bonn.de |

| Column Temperature | Ambient or controlled (e.g., 25°C). rjptonline.org |

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. mdpi.com For purine analysis, GC is often coupled with Mass Spectrometry (GC-MS). creative-proteomics.comnih.gov Since many purine derivatives, including this compound, are not sufficiently volatile for direct GC analysis, a derivatization step is often required. nih.gov This process converts the analyte into a more volatile and thermally stable compound. iaea.org A common method involves silylation, for example, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide to create tert-butyldimethylsilyl (tBDMS) derivatives, which exhibit excellent GC properties. nih.govacs.org

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The coupled mass spectrometer then fragments and detects the eluting compounds, providing both qualitative and quantitative information. mdpi.com

Advanced Techniques for In Vitro Metabolite Profiling

The in vitro metabolite profiling of this compound is crucial for understanding its mechanism of action, which primarily involves its conversion to the pharmacologically active compound, 6-mercaptopurine (B1684380) (6-MP). Advanced analytical techniques are essential to identify and quantify the parent compound, its primary active metabolite, and subsequent downstream metabolic products. The characterization process typically utilizes a combination of high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods are often applied to samples from in vitro systems, such as human liver microsomes and cytosol, which contain the necessary enzymes and biomolecules for metabolic conversion. frontiersin.orgnih.goveurofinsdiscovery.com

This compound is designed as a prodrug that, upon entering a biological system, reacts with free thiols like glutathione (B108866). This reaction cleaves the allylthio group and releases 6-mercaptopurine. researchgate.net Consequently, in vitro metabolite profiling focuses on quantifying the release of 6-MP and identifying its well-established subsequent metabolites. The primary catabolic pathways for the released 6-MP are oxidation and methylation. nih.gov Oxidation is mediated by molybdoflavoenzymes such as aldehyde oxidase (AO) and xanthine (B1682287) oxidase (XO), leading to the formation of 6-thioxanthine (B131520) (6-TX) and subsequently 6-thiouric acid (6-TUA). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the selective detection and quantification of this compound and its metabolites. mdpi.comdiva-portal.orgchromatographyonline.com This technique offers high sensitivity and specificity, making it ideal for analyzing complex biological matrices from in vitro experiments. frontiersin.orgeuropa.eu

In a typical workflow, samples from in vitro incubations (e.g., with human liver microsomes) are subjected to protein precipitation and centrifugation. bjournal.org The supernatant is then injected into an HPLC system, where the compounds are separated based on their physicochemical properties, usually on a C18 column. bjournal.org The separated analytes then enter the mass spectrometer.

For quantification, the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even at low concentrations.

The table below summarizes typical LC-MS/MS parameters used for the key metabolites expected from the in vitro conversion of this compound.

Table 1: LC-MS/MS Parameters for In Vitro Metabolites of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Use | Reference |

|---|---|---|---|---|

| 6-Mercaptopurine (6-MP) | 153.0 | 119.1 | Quantification of active drug release | bjournal.org |

| 6-Thioguanine (B1684491) (6-TG) | 168.0 | 134.1 | Quantification of an active metabolite | bjournal.orgfrontiersin.org |

| 6-Thioxanthine (6-TX) | 167.1 | 133.4 | Monitoring of oxidative metabolism | nih.gov |

| 6-Thiouric Acid (6-TUA) | 183.0 | 140.2 | Monitoring of the final oxidative metabolite | nih.gov |

| 6-Methylmercaptopurine (6-MMP) | 167.0 | 125.0 | Monitoring of the methylation pathway | bjournal.orgfrontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS is excellent for quantifying known metabolites, NMR spectroscopy is a powerful tool for the structural elucidation of unknown metabolites and for confirming the identity of expected ones. nih.govcore.ac.uk Its non-destructive nature allows for the analysis of samples that can be used for further experiments. nih.gov

In the context of this compound metabolism, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are valuable.

1D ¹H NMR: Provides initial information on the chemical structure. The signals in the spectrum correspond to hydrogen nuclei, and their chemical shifts and splitting patterns can help identify structural motifs. nih.gov

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connections between different atoms within a molecule, which is essential for unambiguously determining the full structure of a novel metabolite. core.ac.uk

NMR is particularly useful for identifying the exact site of a metabolic modification, such as hydroxylation on the purine ring or the allyl group, should such a metabolite be formed. Although the primary metabolic event for this compound is the release of 6-MP, NMR would be the definitive technique to investigate any alternative, minor metabolic pathways of the parent compound.

Table 2: Application of NMR Techniques in Metabolite Profiling

| NMR Technique | Primary Application | Information Gained | Reference |

|---|---|---|---|

| 1D ¹H NMR | Metabolite identification and quantification | Provides data on chemical shifts and signal integrals for protons, allowing for structural confirmation and relative concentration measurement. | nih.govresearchgate.net |

| 2D COSY | Structural elucidation | Shows correlations between coupled protons (¹H-¹H), helping to piece together molecular fragments. | researchgate.net |

| 2D HSQC | Structural elucidation | Correlates protons with their directly attached carbons (¹H-¹³C), confirming carbon framework and assignments. | researchgate.net |

| ¹³C NMR | Structural confirmation | Offers high resolution of carbon signals, which is advantageous for distinguishing between closely related isomers. | nih.gov |